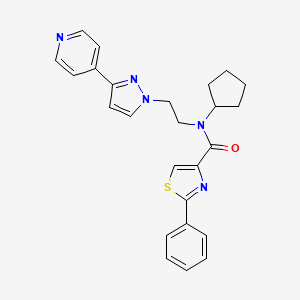

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione, also known as pioglitazone, is a thiazolidinedione class of drug used in the treatment of type 2 diabetes mellitus. It works by increasing insulin sensitivity in the body, thereby reducing blood sugar levels. The purpose of

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione show potential in anticancer applications. N-substituted indole derivatives synthesized from thiazolidine-2,4-dione were tested against MCF-7 human breast cancer cell lines, showing significant activity (Kumar & Sharma, 2022).

Antibacterial and Antifungal Properties

These compounds also demonstrate promising antibacterial and antifungal properties. Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents showed significant activity against Gram-positive bacteria and notable antifungal activity (Aneja et al., 2011). Another study on 5-r,r’-aminometylene derivatives of thiazolidine-2,4-dione and 4-thioxothiazolidine-2-one revealed distinct antimicrobial effects, potentially useful for developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).

Antidiabetic Applications

Thiazolidine-2,4-dione derivatives have been synthesized as antidiabetic agents, showing effectiveness in reducing blood glucose levels in a sucrose-loaded model (Kadium et al., 2022).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of thiazolidine-2,4-dione derivatives. For instance, the synthesis of oxazolidines, thiazolidines, and related compounds from β-hydroxy- or β-mercapto-α-amino acid esters was described (Badr et al., 1981). The microwave-induced synthesis of 5-benzylidenethiazolidine-2,4-diones presents a novel method for preparing these compounds (Yang et al., 2003).

Propriétés

IUPAC Name |

(5Z)-5-(2-oxo-2-piperidin-1-ylethylidene)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c13-8(12-4-2-1-3-5-12)6-7-9(14)11-10(15)16-7/h6H,1-5H2,(H,11,14,15)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROSRIPUHRTOW-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=C2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C\2/C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)

![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)

![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)